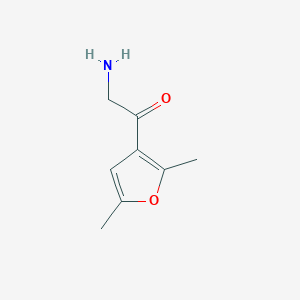

2-Amino-1-(2,5-dimethylfuran-3-yl)ethan-1-one

Description

2-Amino-1-(2,5-dimethylfuran-3-yl)ethan-1-one is a substituted aminoethanone derivative characterized by a 2,5-dimethylfuran-3-yl moiety. This article compares these analogs systematically, emphasizing substituent-driven variations in stability, activity, and regulatory status.

Properties

Molecular Formula |

C8H11NO2 |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

2-amino-1-(2,5-dimethylfuran-3-yl)ethanone |

InChI |

InChI=1S/C8H11NO2/c1-5-3-7(6(2)11-5)8(10)4-9/h3H,4,9H2,1-2H3 |

InChI Key |

OWYDZOREBGKBHK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2,5-dimethylfuran-3-yl)ethan-1-one typically involves the acylation of 2,5-dimethylfuran with an appropriate acylating agent under acidic conditions. One common method is the reaction of 2,5-dimethylfuran with acetic anhydride in the presence of a catalyst such as sulfuric acid to yield 3-acetyl-2,5-dimethylfuran. This intermediate can then be further reacted with ammonia to introduce the amino group, forming the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2,5-dimethylfuran-3-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted amino derivatives

Scientific Research Applications

2-Amino-1-(2,5-dimethylfuran-3-yl)ethan-1-one has various applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Amino-1-(2,5-dimethylfuran-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Biological Activity

2-Amino-1-(2,5-dimethylfuran-3-yl)ethan-1-one is a compound of interest due to its structural features that suggest potential biological activities, particularly in the context of antiviral and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Structural Characteristics

The compound features a furan ring, which is known for its diverse biological activities. The presence of the amino group and the ketone functionality enhances its potential interactions with biological targets. The 2,5-dimethylfuran moiety is significant as it has been associated with various pharmacological effects.

Antiviral Activity

Research has indicated that compounds containing furan structures can exhibit antiviral properties. A study reported the synthesis of furan-carboxamide derivatives that demonstrated potent inhibition against the H5N1 influenza virus. Notably, one derivative showed an effective concentration (EC50) of 1.25 μM against the virus, highlighting the potential of furan-based compounds in antiviral applications .

The antiviral mechanism is often linked to the ability of these compounds to inhibit viral neuraminidase or interfere with viral uncoating processes. For instance, docking studies revealed that certain furan derivatives could effectively bind to the M2 protein channel of influenza A viruses, blocking essential functions required for viral replication .

Anticancer Activity

The anticancer potential of compounds similar to this compound has also been explored. Benzofuran derivatives have been documented to exhibit cytotoxic effects against various cancer cell lines, including leukemia and lung cancer cells. For example, one study found that benzofuran derivatives had IC50 values as low as 0.1 μM against K562 leukemia cells, indicating significant antiproliferative activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications on the furan ring can lead to enhanced biological activity. The introduction of substituents at specific positions on the furan ring can optimize interactions with cellular targets and improve selectivity towards cancer cells while minimizing toxicity to normal cells .

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds:

- Antiviral Studies : A series of furan-carboxamide derivatives were synthesized and tested for their antiviral efficacy against influenza viruses. The results indicated that structural modifications could significantly enhance their inhibitory effects .

- Cytotoxicity Assessments : In vitro assays demonstrated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective anticancer therapies with reduced side effects .

- Molecular Docking Studies : Computational studies have provided insights into how these compounds interact with viral proteins and cancer-related targets, helping to elucidate their mechanisms of action and guiding further drug design efforts .

Data Tables

| Compound Name | Biological Activity | IC50/EC50 Value | Target |

|---|---|---|---|

| Furan-Carboxamide Derivative 1a | Antiviral | 1.25 μM | H5N1 Virus |

| Benzofuran Derivative 10b | Anticancer | 0.1 μM | K562 Cells |

| Benzofuran Derivative MCC1019 | Anticancer | 16.4 μM | PLK1 Signaling Pathway |

Q & A

Q. How to design assays for evaluating biological activity of this compound?

- Methodological Answer :

- Target Selection : Prioritize enzymes/receptors with known affinity for amino-ketones (e.g., kinases or GPCRs).

- Assay Formats : Use fluorescence polarization for binding studies or LC-MS/MS for metabolite profiling.

- Negative Controls : Include structurally analogous compounds (e.g., ’s dichlorophenyl analog) to isolate structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.